Adipokinetic hormone (Gryllus bimaculatus)

Description

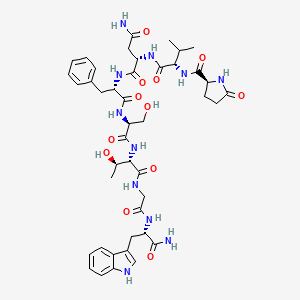

Adipokinetic Hormone G (AKH-G) from Gryllus bimaculatus (Grb-AKH) is a neuropeptide critical for regulating energy homeostasis in insects. Structurally, Grb-AKH is an octapeptide with the sequence Glp-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH₂ (pGlu-V-N-F-S-T-G-W-NH₂) and a molecular weight of 920 Da . Functionally, it mobilizes lipids and carbohydrates from the fat body into the hemolymph, akin to mammalian glucagon, during energy-demanding activities such as locomotion or starvation .

Grb-AKH signaling is mediated through the G protein-coupled adipokinetic hormone receptor (AKHR). Knockdown of AKHR via RNA interference (RNAi) disrupts lipid metabolism, leading to elevated fat body triacylglycerol (TAG), reduced hemolymph diacylglycerol (DAG) and trehalose, and increased feeding frequency . Additionally, Grb-AKH modulates dietary fatty acid preferences by altering hemolymph fatty acid composition, favoring unsaturated fatty acids (USFAs) through hormone-sensitive lipase (Hsl)-dependent pathways .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N11O12/c1-21(2)35(53-38(61)27-13-14-33(58)48-27)43(66)51-30(17-32(44)57)40(63)50-29(15-23-9-5-4-6-10-23)39(62)52-31(20-55)41(64)54-36(22(3)56)42(65)47-19-34(59)49-28(37(45)60)16-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21-22,27-31,35-36,46,55-56H,13-17,19-20H2,1-3H3,(H2,44,57)(H2,45,60)(H,47,65)(H,48,58)(H,49,59)(H,50,63)(H,51,66)(H,52,62)(H,53,61)(H,54,64)/t22-,27+,28+,29+,30+,31+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFDDGDBQYNXBK-OCVFHUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The Adipokinetic Hormone G (Gryllus bimaculatus), also known as pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2, is a peptide hormone that plays a crucial role in energy homeostasis in insects .

Target of Action

The primary target of this hormone is the fat body in insects . The fat body is an organ similar to the liver in vertebrates and is responsible for storing and mobilizing nutrients .

Mode of Action

The hormone interacts with its target, the fat body, by binding to its receptor, the Adipokinetic Hormone Receptor . This interaction triggers the mobilization of lipids and carbohydrates from the fat body into the hemolymph, which is the insect equivalent of blood .

Biochemical Pathways

The hormone affects the lipid and carbohydrate metabolic pathways. It promotes the conversion of triacylglycerol (TAG) to diacylglycerol (DAG) and fatty acids in the fat body . This process is crucial for maintaining metabolic states and multiple biological processes in insects .

Pharmacokinetics

It is known that the hormone is synthesized and released from the corpora cardiaca, a part of the insect brain . After release, it binds to its receptor in the fat body, triggering the mobilization of nutrients .

Result of Action

The action of the hormone results in elevated levels of carbohydrates and lipids in the hemolymph . This provides the necessary energy for various high-energy activities in insects, such as flight and locomotion . Additionally, it has been observed that the hormone can reduce food intake significantly .

Action Environment

The action of this hormone can be influenced by various environmental factors. For instance, during periods of high-energy demand (such as flight), the hormone’s action can be more pronounced . .

Biochemical Analysis

Biochemical Properties

Adipokinetic Hormone G (Gryllus bimaculatus) is primarily produced by neuroendocrine cells in the corpora cardiaca, a gland associated with the insect brain. This hormone interacts with several enzymes and proteins to exert its effects. One of the key interactions is with hormone-sensitive lipase, which is responsible for hydrolyzing triacylglycerol into diacylglycerol and fatty acids . Additionally, Adipokinetic Hormone G binds to its receptor, a G protein-coupled receptor, on the fat body cells, triggering a cascade of intracellular signaling events that lead to the mobilization of stored lipids and carbohydrates .

Cellular Effects

Adipokinetic Hormone G (Gryllus bimaculatus) has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hormone increases the levels of carbohydrates and lipids in the hemolymph, the insect equivalent of blood, by promoting the release of these nutrients from the fat body . This process is crucial for providing energy during periods of high demand, such as flight or prolonged activity. Additionally, Adipokinetic Hormone G reduces food intake by signaling satiety to the insect’s central nervous system .

Molecular Mechanism

The molecular mechanism of Adipokinetic Hormone G (Gryllus bimaculatus) involves binding to its receptor on the fat body cells, which activates a G protein-coupled receptor signaling pathway . This activation leads to the production of cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates hormone-sensitive lipase, enhancing its activity and promoting the breakdown of triacylglycerol into diacylglycerol and fatty acids . These fatty acids are then released into the hemolymph, providing a readily available energy source for the insect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adipokinetic Hormone G (Gryllus bimaculatus) have been observed to change over time. The hormone’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the hormone can maintain elevated levels of hemolymph carbohydrates and lipids for several hours after injection . Prolonged exposure to the hormone can lead to desensitization of its receptor, reducing its effectiveness over time . Additionally, the hormone’s impact on feeding behavior and energy homeostasis can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of Adipokinetic Hormone G (Gryllus bimaculatus) vary with different dosages in animal models. Low doses of the hormone can effectively mobilize lipids and carbohydrates without causing adverse effects . Higher doses can lead to toxic effects, such as excessive lipid mobilization and depletion of energy reserves . Threshold effects have been observed, where a minimum dose is required to elicit a significant response, and doses above this threshold result in a dose-dependent increase in the hormone’s effects .

Metabolic Pathways

Adipokinetic Hormone G (Gryllus bimaculatus) is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. The hormone interacts with enzymes such as hormone-sensitive lipase and glycogen phosphorylase to promote the breakdown of stored nutrients . This process increases the levels of diacylglycerol, fatty acids, and glucose in the hemolymph, which are then utilized as energy sources by the insect . The hormone also influences metabolic flux by regulating the balance between lipid and carbohydrate utilization .

Transport and Distribution

Adipokinetic Hormone G (Gryllus bimaculatus) is transported and distributed within cells and tissues through the hemolymph. The hormone binds to specific transporters and binding proteins, such as lipophorin, which facilitate its movement to target tissues . Once bound to its receptor on the fat body cells, the hormone’s effects are localized to these cells, promoting the release of stored nutrients into the hemolymph . The hormone’s distribution is also influenced by its interaction with other proteins and transporters that regulate its localization and accumulation within the insect’s body .

Subcellular Localization

The subcellular localization of Adipokinetic Hormone G (Gryllus bimaculatus) is primarily within the neuroendocrine cells of the corpora cardiaca, where it is synthesized and stored . Upon release, the hormone binds to its receptor on the fat body cells, initiating a signaling cascade that leads to the mobilization of stored nutrients . The hormone’s activity and function are influenced by post-translational modifications, such as phosphorylation, which regulate its stability and interaction with other biomolecules . Additionally, targeting signals within the hormone’s structure direct it to specific compartments or organelles within the cells, ensuring its proper localization and function .

Biological Activity

Adipokinetic hormones (AKHs) are critical neuropeptides in insects, playing essential roles in energy mobilization and metabolic regulation. The specific focus here is on Adipokinetic Hormone G (AKH-G) from the cricket Gryllus bimaculatus, which has garnered attention for its multifaceted biological activities.

Overview of Adipokinetic Hormones

AKHs are primarily produced in the neurosecretory cells of the corpus cardiacum and are known to mobilize energy reserves from the fat body. This action increases the levels of diacylglycerols, trehalose, and proline in the hemolymph, facilitating energy availability during active phases of locomotion . They also have roles in inhibiting anabolic processes, oxidative stress responses, and influencing reproductive functions .

Receptor Interaction : AKH-G exerts its effects by binding to adipokinetic hormone receptors (AKHRs), which are G protein-coupled receptors located predominantly in fat body tissues. This binding activates key enzymes such as glycogen phosphorylase and triacylglycerol lipase, leading to increased lipid mobilization .

Biochemical Pathways : Studies indicate that AKH-G signaling is crucial for lipid metabolism. For instance, knockdown experiments using RNA interference (RNAi) targeting the AKHR in G. bimaculatus showed a significant reduction in hemolymph levels of 1,2-diacylglycerol and trehalose, while triacylglycerol levels in the fat body increased . This suggests a complex regulatory mechanism where AKH-G influences both energy mobilization and storage.

Biological Effects

-

Energy Mobilization : The primary function of AKH-G is to mobilize energy reserves:

- Increased Hemolymph Lipid Levels : Following AKH-G injection, hemolymph lipid levels rise significantly, demonstrating its role in energy provision during stress or activity .

- Starvation Resistance : Crickets with reduced AKHR expression exhibited enhanced resistance to starvation, indicating that AKH signaling is vital for energy conservation during food scarcity .

-

Behavioral Impacts :

- Feeding Behavior : Knockdown of AKHR resulted in increased feeding frequency without altering meal duration, suggesting that AKH-G influences appetite regulation .

- Locomotor Activity : Changes in locomotor activity were also observed; reduced receptor signaling led to decreased movement, which may be a compensatory mechanism during energy conservation phases .

- Physiological Responses :

Research Findings and Data

The following table summarizes key findings from research on AKH-G:

Case Studies

- Energy Mobilization Under Stress : A study demonstrated that crickets injected with AKH-G showed significant increases in hemolymph lipid levels when subjected to stress conditions, underscoring the hormone's role as an adaptive mechanism for energy management during adverse conditions .

- Feeding Behavior Modulation : Another investigation revealed that crickets with disrupted AKHR expression not only increased their feeding frequency but also displayed altered locomotor patterns, suggesting a direct link between hormonal signaling and behavioral adaptations .

Scientific Research Applications

Role in Lipid and Carbohydrate Metabolism

AKH-G is primarily involved in lipid mobilization and carbohydrate metabolism. Research indicates that AKH-G stimulates the release of lipids from fat body tissues into the hemolymph, enhancing energy availability during periods of stress or starvation. A study demonstrated that the knockdown of the AKH receptor (GrybiAKHR) in Gryllus bimaculatus resulted in altered levels of triacylglycerol and diacylglycerol, indicating its significant role in lipid homeostasis .

| Parameter | Control | AKHR Knockdown |

|---|---|---|

| Triacylglycerol Levels | Normal | Increased |

| Diacylglycerol Levels | Normal | Decreased |

| Feeding Frequency | Normal | Increased |

| Locomotor Activity | Normal | Decreased |

Stress Response

AKH-G is also implicated in the insect's response to stressors such as starvation and oxidative stress. Studies have shown that AKH signaling is vital for maintaining energy balance under these conditions, with mutants exhibiting increased resistance to starvation due to enhanced feeding behaviors .

Influence on Fecundity

Recent findings suggest that AKH-G is essential for reproductive success. In experiments involving RNA interference (RNAi) to knock down AKH-G expression, researchers observed significant reductions in fecundity and alterations in ovarian development . The results indicate that AKH-G influences lipid metabolism necessary for egg production.

| Reproductive Parameter | Control | AKH Knockdown |

|---|---|---|

| Oviposition Period (days) | 10.7 | 13.4 |

| Total Eggs Laid | 230 | 118 |

Potential Use in Pest Control

Given its crucial role in metabolism and reproduction, AKH-G could be targeted for pest control strategies. By manipulating AKH signaling pathways, it may be possible to reduce reproductive rates or increase vulnerability to starvation in pest species.

Model Organism for Research

Gryllus bimaculatus serves as an excellent model organism for studying metabolic processes regulated by AKH due to its well-characterized physiology and genetic tractability. This can facilitate further research into metabolic disorders and their potential treatments.

Comparative Studies with Other Insect Species

Research has shown evolutionary conservation of AKH signaling pathways across various insect species, including Drosophila melanogaster and Bombyx mori. Comparative studies highlight similarities in receptor function and hormone action, reinforcing the significance of AKH-G as a model for understanding hormonal regulation in insects .

Case Studies

-

Case Study 1: Stress Response Mechanisms

A study on Drosophila melanogaster demonstrated that AKH signaling is modulated under oxidative stress conditions, which parallels findings in Gryllus bimaculatus. The study revealed that AKH levels increased significantly during stress exposure, suggesting a conserved mechanism across species . -

Case Study 2: Fecundity Enhancement

Research on Diaphorina citri showed that adipokinetic hormones similar to AKH-G are critical for enhancing fecundity under nutrient-rich conditions. This finding supports the hypothesis that manipulating AKH pathways could affect reproductive outcomes in pest management strategies .

Comparison with Similar Compounds

Table 1: Structural Comparison of AKH Peptides

Grb-AKH and Achdo-AKH are structurally identical, suggesting conserved roles in crickets. In contrast, locust AKHs (e.g., Schgr-AKH, Locmi-AKH) have leucine at position 2, which may influence receptor binding specificity .

Functional Divergence

Lipid and Carbohydrate Mobilization

- Grb-AKH: Mobilizes DAG and trehalose, with knockdown causing TAG accumulation in fat bodies and reduced hemolymph lipid levels .

- Locmi-AKH (Locusta migratoria) : Primarily mobilizes lipids for prolonged flight, increasing DAG 3-fold in hemolymph .

- Manse-AKH (Manduca sexta) : Regulates larval carbohydrate metabolism and adult lipid mobilization, indicating life-stage-specific roles .

Feeding Behavior Modulation

- Grb-AKH: AKHR knockdown increases feeding frequency by 40%, linked to imbalanced hemolymph USFA/SFA ratios .

- Pyrrhocoris apterus AKH: Reduces feeding duration but enhances lipid mobilization, contrasting with Grb-AKH’s feeding-stimulatory phenotype under knockdown .

Reproductive and Developmental Roles

- Grb-AKH : Inhibits ovarian lipid synthesis and egg production, prioritizing energy allocation to locomotion .

- Bactrocera dorsalis AKH : Regulates larval development and adult mating behavior, highlighting functional diversification in Diptera .

Receptor Signaling and Downstream Pathways

- Grb-AKHR: Coupled with Hsl to hydrolyze TAG into DAG and free fatty acids. AKHR knockdown reduces Hsl activity, impairing USFA release .

- Drosophila melanogaster AKHR: Activates intracellular calcium signaling and adipocyte lipase (Brummer), diverging from Hsl dependence in crickets .

Table 2: Receptor and Pathway Comparison

| Species | Key Effectors | Functional Outcomes |

|---|---|---|

| Gryllus bimaculatus | Hsl | USFA preference, feeding increase |

| Drosophila melanogaster | Brummer lipase | TAG breakdown, starvation resistance |

| Locusta migratoria | Phospholipase C | Calcium-dependent lipid mobilization |

Evolutionary and Ecological Implications

Grb-AKH’s dual role in energy mobilization and feeding behavior aligns with Gryllus bimaculatus’s need for rapid energy turnover in non-migratory environments. In contrast, migratory species like Locusta migratoria prioritize lipid storage for flight, reflected in AKH’s stronger lipid-mobilizing effects .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

- Chemical Formula: C$${43}$$H$${57}$$N$${11}$$O$${12}$$

- Molecular Weight: 919.99 Da

- Solubility: Soluble in dimethyl sulfoxide (DMSO)

- Storage Conditions: Store lyophilized powder at -20°C; once in solution, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from freeze-thaw cycles.

Synthesis and Purification

The preparation of Adipokinetic Hormone G typically involves:

- Solid-phase peptide synthesis (SPPS): The octapeptide is chemically synthesized using standard Fmoc or Boc chemistry protocols on resin supports.

- Cleavage and Crude Peptide Collection: After synthesis, the peptide is cleaved from the resin and precipitated using diethyl ether.

- Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) aqueous solution.

- Verification: Purity and identity are confirmed by matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS).

Preparation of Stock Solutions

The peptide is provided as a lyophilized powder and requires careful reconstitution:

- Solvent Selection: DMSO is the preferred solvent due to peptide solubility.

- Stock Concentrations: Common stock solutions are prepared at 1 mM, 5 mM, or 10 mM concentrations.

- Volume Calculations: The volume of solvent added depends on the desired molarity and peptide mass, as shown in the table below:

| Peptide Mass | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 1.087 | 0.2174 | 0.1087 |

| 5 mg | 5.4348 | 1.087 | 0.5435 |

| 10 mg | 10.8697 | 2.1739 | 1.087 |

- Solubilization Tips: To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.

- Aliquoting: After preparation, solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the peptide.

In Vivo Formulation Preparation

For biological assays, the peptide solution must be formulated appropriately:

- Master Solution: Prepare a DMSO master stock at a high concentration.

- Co-solvents: Sequential addition of PEG300, Tween 80, and distilled water or corn oil is used to dilute the DMSO stock to a clear solution suitable for injection.

- Order of Addition: Solvents are added stepwise, ensuring clarity at each step before proceeding.

- Physical Aids: Vortexing, sonication, or gentle heating can assist in dissolving and clarifying the solution.

Quality Control

- Purity: Typically >98% as confirmed by HPLC.

- Storage: Lyophilized peptides stored at -20°C; solutions stored at -80°C or -20°C depending on duration.

- Documentation: Certificates of Analysis and Safety Data Sheets are provided by suppliers to ensure batch consistency and safety compliance.

Research Findings Related to Preparation and Use

- Biological Activity: AKH-G stimulates lipid mobilization in Gryllus bimaculatus and related species, with effects confirmed in vivo using synthetic peptides prepared by the above methods.

- Molecular Dynamics and Stability: Computational studies simulate the peptide’s behavior in membrane environments to confirm structural stability, supporting the synthetic peptide’s functional integrity.

- Gene Expression Correlation: Studies involving receptor knockdown and peptide administration rely on highly pure synthetic AKH-G prepared as described to elucidate lipid metabolism mechanisms.

Summary Table of Preparation Steps and Conditions

| Step | Description | Conditions/Notes |

|---|---|---|

| Peptide Synthesis | SPPS using Fmoc/Boc chemistry | Standard solid-phase protocols |

| Cleavage & Precipitation | Cleave from resin, precipitate with diethyl ether | Cold ether precipitation |

| Purification | RP-HPLC on C18 column, 0–60% acetonitrile gradient | Use 0.1% TFA aqueous solution |

| Verification | MALDI-TOF MS for mass confirmation | Confirm molecular weight and purity |

| Stock Solution Prep | Dissolve in DMSO at 1, 5, or 10 mM | Warm to 37°C and sonicate if needed |

| Aliquoting & Storage | Aliquot to avoid freeze-thaw; store at -80°C or -20°C | Use within 6 months (-80°C) or 1 month (-20°C) |

| In Vivo Formulation | Dilute DMSO stock with PEG300, Tween 80, water or corn oil | Add solvents stepwise, ensure clarity at each step |

This comprehensive overview integrates chemical, procedural, and practical aspects of preparing Adipokinetic Hormone G (Gryllus bimaculatus) for research use, ensuring reproducibility and biological efficacy.

Q & A

Basic Research Questions

Q. What methods are used to structurally characterize Adipokinetic Hormone G (Grb-AKH) in Gryllus bimaculatus?

- Methodological Answer : Grb-AKH is isolated from corpora cardiaca (CC) extracts using reversed-phase liquid chromatography (RP-HPLC). Enzymatic digestion (e.g., pyroglutamate aminopeptidase) removes the N-terminal pyroglutamate residue for sequencing via Edman degradation or mass spectrometry. The octapeptide structure (pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH₂) is confirmed by comparing synthetic peptides with native hormones in bioassays .

Q. How is the adipokinetic activity of Grb-AKH quantified in experimental assays?

- Methodological Answer : Bioactivity is measured using dose-response curves in Gryllus bimaculatus. The ED₅₀ (half-maximal effective dose) is determined by injecting synthetic Grb-AKH into crickets and measuring hemolymph lipid levels. For Grb-AKH, the ED₅₀ is 0.8 pmol, with saturation at 2 pmol. Time-course experiments reveal peak hyperlipaemic response at 90–120 minutes post-injection .

Q. What techniques assess AKH-induced metabolic changes in lipid and carbohydrate metabolism?

- Methodological Answer : Glycogen phosphorylase activation in fat bodies is measured via enzyme activity assays. Lipid mobilization is quantified by tracking hemolymph triglyceride levels using spectrophotometry. Stable isotope tracing (e.g., ¹³C-glucose) can differentiate carbohydrate vs. lipid utilization pathways .

Advanced Research Questions

Q. How can experimental designs address AKH's dual role in energy mobilization and reproductive inhibition in Gryllus bimaculatus?

- Methodological Answer : (1) Developmental staging : Compare AKH response in larvae (carbohydrate-focused) vs. adults (lipid-focused) using hormone injections and metabolic profiling. (2) Reproductive assays : Measure oocyte lipid content and egg-laying rates in AKH-treated vs. RNAi knockdown (AKH receptor, AKHR) crickets. Lorenz (2003) showed AKH suppresses oogenesis by diverting lipids from ovaries to flight muscles .

Q. What strategies resolve contradictions in AKH's temporal effects on energy storage across life stages?

- Methodological Answer : Controlled studies must account for age-specific hormone sensitivity. For example, AKH response in Gryllus doubles from larval day 4 to adulthood but declines after day 16. Standardize assays by age, sex, and feeding status. Hemolymph lipid profiling and fat body histology can clarify stage-dependent metabolic shifts .

Q. How is RNA interference (RNAi) applied to study AKH receptor (AKHR) signaling in Gryllus bimaculatus?

- Methodological Answer : Double-stranded RNA (dsRNA) targeting AKHR is injected into crickets, followed by qPCR to confirm knockdown. Phenotypic effects include increased feeding frequency and reduced lipid mobilization. Pair RNAi with lipidomic analysis to validate receptor function in energy homeostasis .

Q. What evolutionary insights emerge from comparing AKH signaling in Gryllus bimaculatus with other taxa?

- Methodological Answer : Phylogenetic analysis of AKH receptors across insects and nematodes (e.g., Caenorhabditis elegans GnRH-like systems) reveals conserved roles in reproduction and metabolism. Heterologous expression of Gryllus AKHR in HEK293 cells, coupled with ligand specificity tests, identifies cross-species receptor activation .

Q. How does topical application of AKH affect locomotor activity in Gryllus bimaculatus?

- Methodological Answer : Apply synthetic AKH dissolved in dimethyl sulfoxide (DMSO) to the cuticle. Measure locomotion via video tracking or actimetry. Studies show topical AKH enhances movement, likely by mobilizing lipids for muscle energy .

Methodological Considerations for Data Interpretation

- Dose-Response Calibration : Use synthetic Grb-AKH to avoid contamination from CC extracts. Validate bioactivity with internal controls (e.g., saline-injected crickets).

- Temporal Resolution : Sample hemolymph at multiple time points (e.g., 30, 60, 120 minutes) to capture dynamic metabolic responses.

- Cross-Validation : Combine RNAi with hormone supplementation to confirm phenotype specificity. For example, rescue AKHR knockdown by co-injecting AKH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.